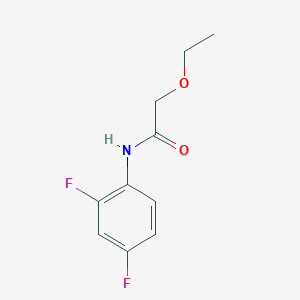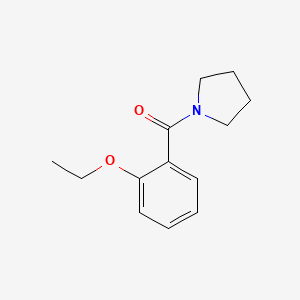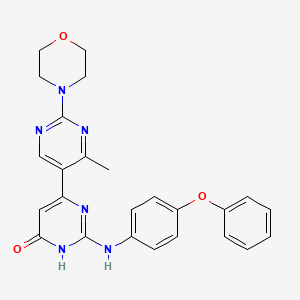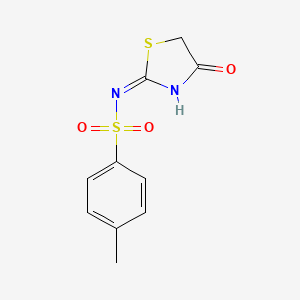![molecular formula C29H16Cl4N2O3 B11035337 3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11035337.png)
3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple benzene rings and chlorine atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of tumor cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE include other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents.
Properties
Molecular Formula |
C29H16Cl4N2O3 |
|---|---|
Molecular Weight |
582.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(3,4-dichlorobenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide |
InChI |
InChI=1S/C29H16Cl4N2O3/c30-21-13-11-19(15-23(21)32)27(36)34-29-35(28(37)20-12-14-22(31)24(33)16-20)25(17-7-3-1-4-8-17)26(38-29)18-9-5-2-6-10-18/h1-16H |
InChI Key |
ZLRHVJXNAMHAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)N2C(=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11035267.png)


![dimethyl 2-{1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035280.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B11035293.png)
![3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11035296.png)
![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11035311.png)
![2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11035317.png)



![(4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B11035344.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11035359.png)
